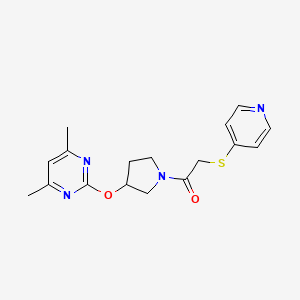

![molecular formula C21H17FN2O2S B2729358 2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide CAS No. 946367-85-7](/img/structure/B2729358.png)

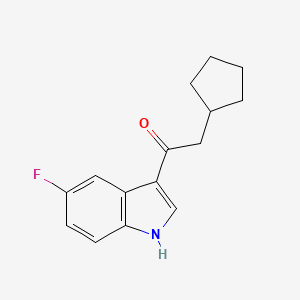

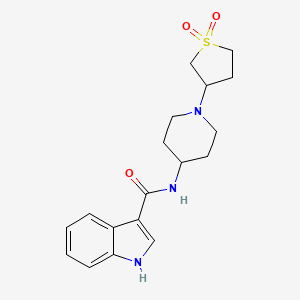

2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide is a novel compound that has gained significant attention from the scientific community due to its potential applications in various fields.

科学的研究の応用

Radioligand Development for PET Imaging

One notable application involves the development of novel quinoline-2-carboxamide derivatives, including compounds with fluoro and thiophene substitutions, as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo using positron emission tomography (PET). These compounds, through their interaction with PBR, offer promising avenues for imaging studies aimed at understanding various physiological and pathological processes (Matarrese et al., 2001).

Chemosensors for Metal Ions

The compound's framework has been utilized in the synthesis of chemosensors, particularly for the detection of metal ions. For instance, derivatives based on the quinoline group have shown excellent selectivity and sensitivity for Zn(2+) ions over other cations in acetonitrile aqueous solutions. These sensors, through fluorescence enhancement, enable the monitoring of Zn(2+) concentrations, which is crucial for various biological and environmental applications (Li et al., 2014).

Synthesis and Reactivity

Research into the condensation reactions involving thiophene and quinoline derivatives has expanded the repertoire of heterocyclic compounds, demonstrating the versatility of this compound in synthesizing complex molecular structures. These synthetic pathways offer insights into the construction of molecules with potential pharmaceutical relevance (Aleksandrov et al., 2020).

Antimicrobial Agents

The compound's structural motif has been incorporated into novel fluorine-containing derivatives, acting as potential antimicrobial agents. These compounds, through various synthetic strategies, demonstrate the compound's utility in addressing microbial resistance, highlighting its potential in developing new therapeutic agents (Desai et al., 2013).

Fluorophore Development

In the realm of materials science, derivatives of this compound have been explored for their fluorescent properties. The development of quinoidal fluorophores based on this structure showcases their application in creating highly sensitive and selective sensors for various analytes, furthering the potential for diagnostic and imaging tools (Ren et al., 2015).

作用機序

Target of Action

These include various enzymes, receptors, and ion channels .

Mode of Action

Thiophene and quinoline derivatives often exert their effects by binding to their targets and modulating their activity .

Biochemical Pathways

Thiophene and quinoline derivatives can affect a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The pharmacokinetics of thiophene and quinoline derivatives can vary widely depending on their specific chemical structures .

Result of Action

Thiophene and quinoline derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

The action of thiophene and quinoline derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .

特性

IUPAC Name |

2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O2S/c22-17-7-2-1-6-16(17)20(25)23-15-10-9-14-5-3-11-24(18(14)13-15)21(26)19-8-4-12-27-19/h1-2,4,6-10,12-13H,3,5,11H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBDVCWEYGZVEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)N(C1)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2729278.png)

![3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2729283.png)